Cas no 2247105-39-9 (Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride)

Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2247105-39-9
- methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate hydrochloride
- Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride
- Z3371448060
- EN300-6489607
-
- インチ: 1S/C11H13NO2.ClH/c1-7-6-12-10-4-3-8(5-9(7)10)11(13)14-2;/h3-5,7,12H,6H2,1-2H3;1H
- InChIKey: KEGJFGZGQPVNGE-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C(C1C=CC2=C(C=1)C(C)CN2)=O
計算された属性
- せいみつぶんしりょう: 227.0713064g/mol
- どういたいしつりょう: 227.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6489607-0.5g |
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate hydrochloride |
2247105-39-9 | 95% | 0.5g |
$847.0 | 2023-05-29 | |
Enamine | EN300-6489607-2.5g |
methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate hydrochloride |
2247105-39-9 | 95% | 2.5g |
$2127.0 | 2023-05-29 | |
1PlusChem | 1P028QSS-50mg |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 50mg |
$363.00 | 2024-05-25 | |
1PlusChem | 1P028QSS-100mg |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 100mg |
$527.00 | 2024-05-25 | |
1PlusChem | 1P028QSS-5g |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 5g |
$3952.00 | 2024-05-25 | |
1PlusChem | 1P028QSS-250mg |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 250mg |
$727.00 | 2024-05-25 | |
Aaron | AR028R14-250mg |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 250mg |
$765.00 | 2025-02-16 | |
Aaron | AR028R14-1g |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 1g |
$1519.00 | 2025-02-16 | |
Aaron | AR028R14-5g |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Aaron | AR028R14-10g |
methyl3-methyl-2,3-dihydro-1H-indole-5-carboxylatehydrochloride |
2247105-39-9 | 95% | 10g |
$6443.00 | 2023-12-15 |
Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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8. Book reviews
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochlorideに関する追加情報
Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride (CAS No. 2247105-39-9): A Comprehensive Overview
Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride (CAS No. 2247105-39-9) is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its hydrochloride salt form, has garnered attention due to its structural properties and potential applications in medicinal chemistry. The indole core of the molecule is a well-known pharmacophore, frequently encountered in various bioactive natural products and synthetic drugs.
The< strong>Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride molecule exhibits a unique structural framework that includes a methyl-substituted indole ring system linked to a carboxylate group. The hydrochloride salt form enhances the solubility and stability of the compound, making it more amenable for further chemical manipulation and biological evaluation. This compound’s< strong> CAS number 2247105-39-9 serves as a unique identifier, facilitating its recognition and differentiation in scientific literature and databases.
In recent years, there has been growing interest in indole derivatives due to their diverse biological activities. The< strong>indole scaffold is known for its role in various pharmacological processes, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the carboxylate group in Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride introduces additional functional properties that can be exploited for drug design. Specifically, the carboxylate group can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and efficacy.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug molecules. The< strong>methyl-substituted indole ring provides a versatile platform for further chemical modifications, allowing chemists to explore different substitution patterns and functional groups. This flexibility is crucial in drug discovery pipelines, where the optimization of lead compounds often involves iterative modifications to improve potency, selectivity, and pharmacokinetic profiles.
The hydrochloride salt form of Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride offers several advantages in terms of handling and formulation. Salts are generally more stable than their free base forms and exhibit improved solubility in aqueous solutions. This property is particularly beneficial for pharmaceutical applications where bioavailability and formulation stability are critical factors. Additionally, the hydrochloride salt can facilitate controlled release mechanisms, which may enhance therapeutic outcomes.
Recent studies have highlighted the< strong>potential of indole derivatives in addressing various therapeutic challenges. For instance, researchers have explored the use of indole-based compounds as modulators of immune responses and as inhibitors of key enzymes involved in cancer progression. The< strong>Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride molecule could be a valuable starting point for developing novel immunomodulatory agents or anticancer drugs. Its structural features suggest that it may interact with biological targets such as transcription factors or enzyme active sites, thereby influencing cellular processes.
The synthesis of Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride involves multi-step organic reactions that showcase the expertise required in pharmaceutical chemistry. Key synthetic steps include condensation reactions to form the indole ring system followed by functional group transformations to introduce the carboxylate and methyl substituents. The final step involves conversion to the hydrochloride salt to enhance stability and solubility.
In conclusion, Methyl 3-methyl-2,3-dihydro-1H-indole-5-carboxylate;hydrochloride (CAS No. 2247105-39-9) represents a promising compound in pharmaceutical research due to its structural versatility and potential biological activities. Its< strong>indole core, combined with the< strong>methyl-substituted ring and carboxylate group, provides a rich scaffold for further chemical exploration. As research continues to uncover new applications for indole derivatives, compounds like this one are likely to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.
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